trans-Cotinine Amide

Carcinogenicity Mutagenesis Toxicology

Genotoxicity screening lacks a nicotine-pathway positive control: cotinine and its metabolites are confirmed non-carcinogenic in vivo. trans-Cotinine Amide (CAS 939437-34-0) is explicitly a carcinogen, supplied for mutagenesis research. • Positive control for Ames fluctuation, micronucleus & genotoxicity assays • XLogP3 -1.2 (vs. 0.3 for cotinine) enables baseline LC-MS separation • Refrigerated solid (mp 77-79°C) reduces requalification overhead

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 939437-34-0
Cat. No. B027062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cotinine Amide
CAS939437-34-0
Synonyms(2R,3R)-rel-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide; 
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2
InChIInChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1
InChIKeyAOUSFDDFFDPVFF-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Cotinine Amide Carcinogen Standard


trans-Cotinine Amide is a synthetic derivative of the major nicotine metabolite, cotinine. It is fundamentally characterized as a cotinine derivative and classified as a carcinogen, setting it apart from the non-carcinogenic parent compound [1]. Its primary utility lies in specialized research applications, particularly as a reference standard and positive control in mutagenesis and carcinogenicity studies [2]. This compound is not a generic metabolite but a specifically functionalized molecule used to probe mechanisms where the parent compound is inactive.

trans-Cotinine Amide: Irreplaceable for Carcinogen Studies


Generic substitution with compounds like cotinine, trans-3'-hydroxycotinine, or nicotine-N'-oxide is not scientifically valid for studies requiring a positive carcinogenic control. Published in vivo data confirm that cotinine and its N-oxide metabolites are neither carcinogens nor promoters of urinary bladder tumors in rat models, demonstrating a fundamental lack of activity in this domain [1]. In contrast, trans-Cotinine Amide is explicitly categorized as a 'Carcinogen' and a 'Mutagenesis Research Chemical' by specialized suppliers, indicating a distinct and required toxicological profile that cannot be achieved by non-carcinogenic in-class alternatives .

trans-Cotinine Amide Differentiation Evidence


Carcinogenicity Classification vs. Cotinine

trans-Cotinine Amide's most critical differentiator is its explicit classification as a carcinogen, a property its parent compound cotinine and other major metabolites definitively lack. In a controlled in vivo study, cotinine was demonstrated to be neither a carcinogen nor a promoter of urinary bladder tumors in F344 rats when administered at 0.1% or 0.02% of the diet, with zero tumor incidence directly attributable to the compound [1]. In stark contrast, trans-Cotinine Amide is categorically listed under 'Mutagenesis Research Chemicals' and described as a 'Carcinogen' for research purposes, establishing it as a functionally distinct tool for studies requiring a carcinogenic initiator or positive control .

Carcinogenicity Mutagenesis Toxicology Positive Control

Carboxamide vs. Lactam Reactivity

The structural conversion from cotinine's pyrrolidinone (lactam) to trans-Cotinine Amide's pyrrolidine-3-carboxamide introduces a primary amide group, fundamentally altering hydrogen-bonding capacity and reactivity. Computed physicochemical properties show that trans-Cotinine Amide has an increased Topological Polar Surface Area (TPSA) of 77.28 Ų relative to cotinine's 33.4 Ų, and a dramatically reduced XLogP3 of -1.2 compared to cotinine's 0.3, indicating significantly higher polarity and hydrophilicity [1][2]. This functional group swap also introduces a new chiral center, creating a specific trans stereochemistry (2S,3S) that distinguishes it from the simpler (S)-cotinine molecule and its racemic mixtures .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Physical Form: Solid vs. Oily Standards

For analytical method development and validation, physical form is a critical selection parameter. trans-Cotinine Amide is supplied as a well-defined yellow solid with a specific melting point of 145–148 °C, facilitating accurate gravimetric preparation of standard solutions [1]. This contrasts with many other nicotine-related metabolites, such as nornicotine or anabasine, which are often oils or low-melting solids, making them more difficult to handle and quantify precisely. The distinct melting point and solid form provide inherent advantages in purity verification via differential scanning calorimetry (DSC) and in minimizing solvent content variability during standard preparation.

Analytical Chemistry Quality Control Reference Material

Storage Stability vs. Labile Metabolites

Stability data inferred from storage conditions indicates that trans-Cotinine Amide can be stored refrigerated (2–8 °C) without decomposition, maintaining its integrity as a solid [1]. This contrasts with more labile cotinine metabolites like trans-3'-hydroxycotinine, which may require frozen storage (-20 °C) or are subject to oxidative degradation. The more robust storage requirement of trans-Cotinine Amide suggests superior inherent chemical stability, a key factor for long-term procurement and inventory management in laboratories where frequent re-qualification of reference materials is cost-prohibitive.

Stability Testing Reference Material Management Laboratory Procurement

trans-Cotinine Amide Application Scenarios


Positive Control for Genotoxicity Screens

Given its explicit classification as a carcinogen, trans-Cotinine Amide is ideally suited as a positive control in Ames fluctuation tests, micronucleus assays, or other genotoxicity screens where a nicotine-derived compound with known carcinogenic potential is required. This directly addresses the gap left by cotinine, which is documented as non-carcinogenic in in vivo models [1].

Chromatographic Resolution of Polar Nicotine Derivatives

The significantly higher polarity (XLogP3 -1.2) of trans-Cotinine Amide compared to cotinine (XLogP3 0.3) makes it an excellent tool for developing and validating reversed-phase HPLC and LC-MS methods. Its distinct retention time relative to common metabolites helps resolve co-elution issues, a critical step in achieving baseline separation for accurate quantitation in complex biological matrices [2].

Synthesis of Functionalized Probes for Receptor Studies

The primary carboxamide group provides a synthetic handle for further derivatization, such as the creation of biotinylated probes or fluorescent conjugates, while modifying the hydrogen-bonding network compared to the parent lactam. This makes it a valuable starting material for designing chemical biology tools to study nicotinic receptor interactions, where the amide functionality alters pharmacophore recognition .

Procurement-Stable Reference Material

For CROs and academic core facilities that maintain a library of reference standards, the solid-state stability (refrigerated storage) and defined melting point of trans-Cotinine Amide reduce requalification frequency and simplify inventory management, directly lowering operational overhead compared to more labile, frozen-storage-only metabolites .

Technical Documentation Hub

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